3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol
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Overview
Description
3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol is a heterocyclic compound that combines the structural features of both furan and indole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol typically involves the condensation of 2-furylmethylamine with salicylaldehyde under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol can be compared with other similar compounds, such as:
2-(furan-2-ylmethyliminomethyl)-1H-indol-3-ol: This compound has a similar structure but differs in the position of the functional groups, leading to different biological activities.
3-(furan-2-ylmethyliminomethyl)-1H-pyrrole-2-ol: This compound contains a pyrrole ring instead of an indole ring, which may result in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined furan and indole structures, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(furan-2-ylmethyliminomethyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14-12(9-15-8-10-4-3-7-18-10)11-5-1-2-6-13(11)16-14/h1-7,9,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNFUYGIKNCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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